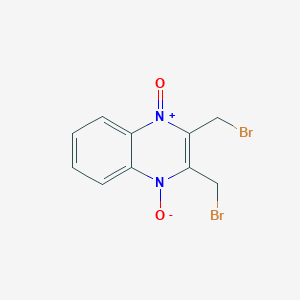
2,3-双(溴甲基)喹喔啉-1,4-二氧化物
描述
The compound 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide is a derivative of quinoxaline, a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. While the specific compound is not directly discussed in the provided papers, related quinoxaline derivatives exhibit a range of chemical and physical properties that make them of interest in various fields, including analytical chemistry, materials science, and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoxaline derivatives can involve various strategies, including interfacial catalysis as demonstrated in the synthesis of esters and ethers of 1,4-di-N-oxide of 2,3-bis(hydroxymethyl)quinoxaline . The use of tetrabutylammonium bromide and cetyltriethylammonium bromide as catalysts in a chloroform-water system indicates the potential for phase-transfer catalysis in the synthesis of related compounds.
Molecular Structure Analysis
Quinoxaline derivatives exhibit diverse molecular structures, which can be analyzed using spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy . Computational methods, including DFT calculations, provide insights into the structural aspects, electronic properties, and reactivity of these molecules. The molecular structure of quinoxaline derivatives is crucial for their chemical behavior and potential applications.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its reactivity with acids to form fluorescent derivatives . This suggests that 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide could also be reactive towards nucleophilic species such as carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be deduced from thermochemical studies, such as the evaluation of the mean dissociation enthalpy of the (N-O) bond in 2-amino-3-quinoxalinecarbonitrile-1,4-dioxide . Such studies provide valuable information on the stability and reactivity of the N-O bond, which is also present in the 1,4-dioxide derivatives of quinoxaline. Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, are important for understanding the reactivity and potential applications of these compounds .
科学研究应用
反应机制和合成
2,3-双(溴甲基)喹喔啉-1,4-二氧化物因其与胺类的有趣反应机制以及在合成具有生物活性化合物方面的潜力而受到关注。Evans等人(2007年)通过合成一系列这些化合物,利用实验和计算证据阐明了与二乙胺反应中产物比例的影响,揭示了取代基和功能基的影响(Evans et al., 2007)。
抗菌活性
Ishikawa等人(2012年)合成了2,3-双(溴甲基)喹喔啉的衍生物,并评估了它们对各种细菌和真菌的抗菌活性。研究突出了这些化合物具有良好的抗菌和抗真菌性能,尤其是具有特定取代基的化合物(Ishikawa et al., 2012)。
蛋白质修饰研究
Pearson等人(2005年)关注2,3-双(溴甲基)喹喔啉-1,4-二氧化物在蛋白质修饰中的作用。利用高场核磁共振技术,他们发现该化合物更倾向于与胺类发生双亲核取代反应,这是其在化学蛋白质组学中使用的关键见解(Pearson et al., 2005)。
有机金属化学
在有机金属化学领域,Saleem等人(2013年)探讨了2,3-双(溴甲基)喹喔啉与PhS–/PhSe–反应以合成新化合物。然后利用这些化合物催化Suzuki–Miyaura偶联反应,展示了该化合物在形成高效催化体系方面的实用性(Saleem et al., 2013)。
光学和形态学研究
Rajalakshmi和Palanisami(2020年)合成了Y形三氟甲基取代的喹喔啉衍生物,并表征了它们的光学性质。他们的研究结果有助于理解喹喔啉衍生物的电子结构和发光潜力(Rajalakshmi & Palanisami, 2020)。
安全和危害
未来方向
“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” presents a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The continued identification of novel antitubercular candidates based on their potency and selectivity make them valid new leads for synthesizing additional analogs with improved antitubercular activity both in vitro and in vivo .
属性
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
CAS RN |
18080-67-6 | |
| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



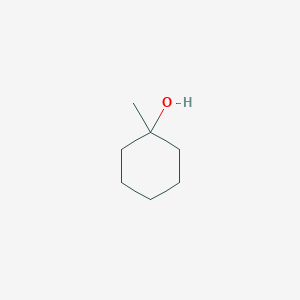
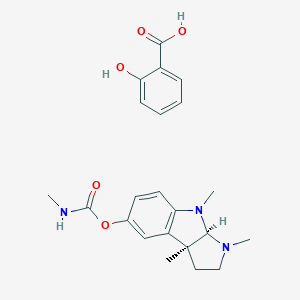
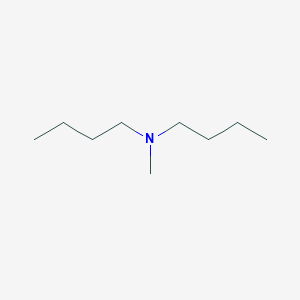
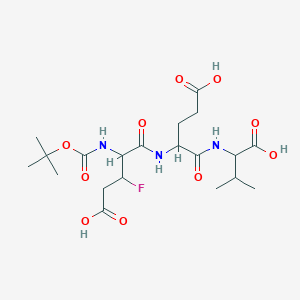
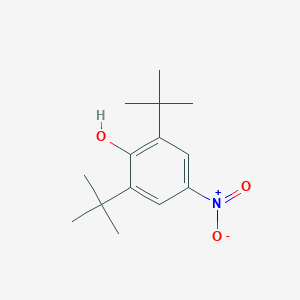
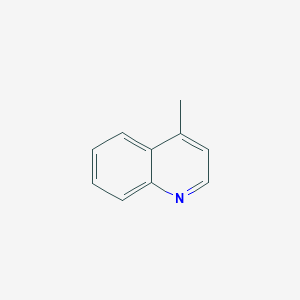
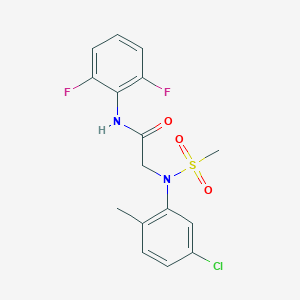
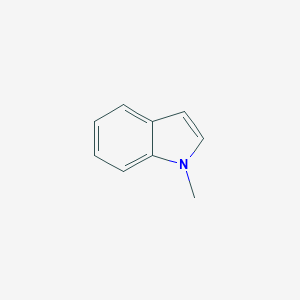
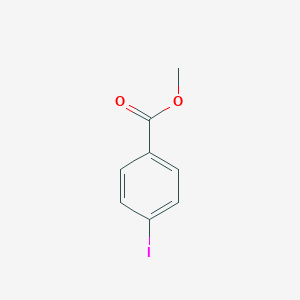
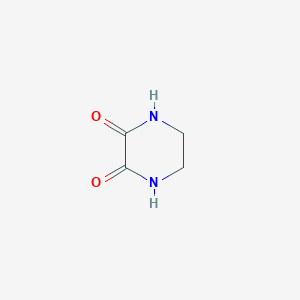
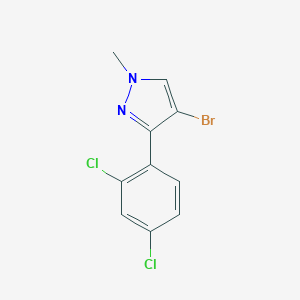
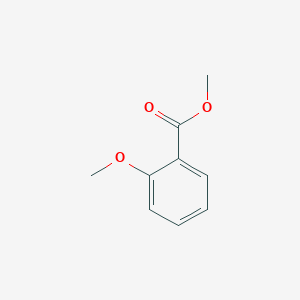
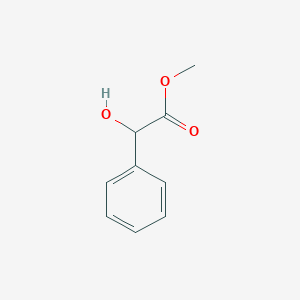
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)